Faster Transmetalation vs. Pinacol Boronate Esters
Arylboronic esters derived from 1,3-diols (1,3,2-dioxaborinanes), such as 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, exhibit a distinct transmetalation mechanism in Suzuki-Miyaura cross-coupling compared to esters derived from 1,2-diols (pinacol esters). Due to decreased electrophilicity, the reaction between 1,3,2-dioxaborinanes and palladium hydroxide dimers is thermodynamically unfavorable, which paradoxically results in faster transmetalation rates in many cases [1]. This is attributed to hyperconjugative stabilization of the arene transfer transition state, a pathway less accessible to the more electrophilic 1,3,2-dioxaborolanes. This mechanistic divergence means that 2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can outperform pinacol boronate esters in challenging Suzuki couplings where the rate-limiting transmetalation step is critical [1].
| Evidence Dimension | Rate of transmetalation in Suzuki-Miyaura cross-coupling |
|---|---|
| Target Compound Data | Faster transmetalation rate than comparable pinacol esters in many cases (class-level observation) |
| Comparator Or Baseline | Arylboronic esters derived from 1,2-diols (e.g., pinacol boronate esters) |
| Quantified Difference | Thermodynamically unfavorable coordination to Pd-OH dimer leading to accelerated arene transfer; some arylboronic esters undergo transmetalation more than 20 times faster than the parent arylboronic acid [1] |
| Conditions | Suzuki-Miyaura cross-coupling with aryl halides and Pd catalyst |
Why This Matters
This transmetalation profile can be exploited to improve yields in challenging Suzuki-Miyaura cross-couplings, offering a practical advantage over generic pinacol esters in medicinal chemistry programs.
- [1] Smith, M. B., et al. (2024). Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. The Journal of Organic Chemistry, 89(22), 16170–16184. View Source
